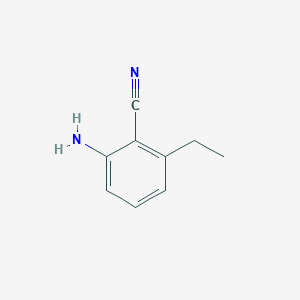

2-Isopropylpyrimidin-4-amine

説明

科学的研究の応用

Corrosion Inhibition

Studies have explored pyrimidine derivatives as corrosion inhibitors for metals. For instance, new pyrimidine derivatives were synthesized and found to exhibit inhibitory action against mild steel corrosion in acidic medium. These inhibitors showed mixed-type inhibition nature and their adsorption on the mild steel surface followed the Langmuir adsorption isotherm, as demonstrated through electrochemical, scanning electron microscopy (SEM), energy dispersive X-ray (EDX), and atomic force microscopy (AFM) studies (Yadav et al., 2015).

Antimicrobial and Cytotoxicity Studies

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives have been synthesized and assessed for their antimicrobial and cytotoxic properties. One compound, in particular, showed promising antibacterial efficiency with a low minimum inhibitory concentration (MIC) against specific bacteria. These compounds were also evaluated for in vitro antitumor screening, highlighting their potential as anticancer agents (Hassaneen et al., 2019).

Material Science and Catalysis

The synthesis and application of pyrimidine derivatives extend to material science and catalysis, where their chemical properties are leveraged to enhance the performance of materials and catalytic processes. For example, the creation of highly substituted pyrimidines demonstrates the versatility of these compounds in developing new materials with potential applications in various technological fields (Xiang et al., 2011).

Pharmaceutical Research

In the pharmaceutical sector, the focus has been on the synthesis of pyrimidine derivatives for their potential use as ligands in targeting specific receptors or as inhibitors for enzymes involved in disease pathways. The structure-activity relationship studies of 2-aminopyrimidine-containing histamine H4 receptor ligands, for example, have led to compounds with potent in vitro activity and promising anti-inflammatory and antinociceptive effects in animal models, indicating the potential of pyrimidine derivatives in pain management (Altenbach et al., 2008).

Enzyme Inhibition for Drug Development

Another significant application is the development of dihydrofolate reductase (DHFR) inhibitors, where novel 2,4-diaminopyrimidines were designed and synthesized, demonstrating high activity against enzymes from drug-sensitive and drug-resistant bacteria. This highlights the utility of pyrimidine derivatives in antibiotic resistance research and drug development (Wyss et al., 2003).

Safety And Hazards

2-Isopropylpyrimidin-4-amine is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

特性

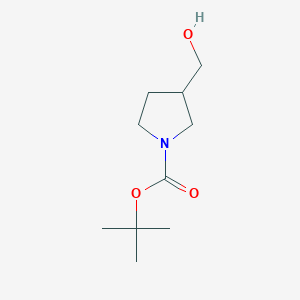

IUPAC Name |

2-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREOKSGFWPUZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552584 | |

| Record name | 2-(Propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylpyrimidin-4-amine | |

CAS RN |

114362-19-5 | |

| Record name | 2-(Propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)

![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)

![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)